Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid
Overview
Description
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur at other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions: Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild acidic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.
Oxidized and Reduced Derivatives: Depending on the specific reactions, various oxidized and reduced derivatives of the compound can be obtained.
Scientific Research Applications
Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions, where protected amino acids are required.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid primarily involves the protection and deprotection of the amine group. The Boc group is introduced to temporarily mask the reactivity of the amine, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparison with Similar Compounds
Boc-Protected Amino Acids: Similar to Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, other Boc-protected amino acids are widely used in peptide synthesis.
Fmoc-Protected Amino Acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group for amines, offering orthogonal protection strategies in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure and the presence of the Boc group, which provides stability under basic conditions and can be selectively removed under acidic conditions. This makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Properties
IUPAC Name |
(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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